Pradimicin Q

Description

This compound has been reported in Actinomadura verrucosospora with data available.

structure given in first source; isolated from Actinomadura verrucosospora

Structure

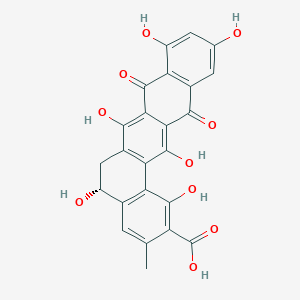

2D Structure

3D Structure

Propriétés

Numéro CAS |

141869-53-6 |

|---|---|

Formule moléculaire |

C24H16O10 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |

Clé InChI |

QJLPWVUZFKETMK-LLVKDONJSA-N |

SMILES isomérique |

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |

SMILES canonique |

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |

Synonymes |

Pradimicin Q |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pradimicin Aglycone Core for Drug Development Professionals

Disclaimer: Detailed information regarding the specific structure and quantitative data for the Pradimicin Q aglycone core is limited due to the inaccessibility of the primary publication, "this compound, a new pradimicin aglycone, with alpha-glucosidase inhibitory activity" by Sawada Y, et al., published in The Journal of Antibiotics in 1993. This guide provides a comprehensive overview of the pradimicin aglycone core, leveraging publicly available data on closely related analogues, particularly the recently elucidated Pradimicin U, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to Pradimicins and their Aglycone Core

Pradimicins are a class of antibiotics characterized by a unique dihydrobenzo[a]naphthacenequinone aglycone core.[1] This core structure is typically glycosylated and substituted with a D-amino acid.[1] Pradimicins exhibit a range of biological activities, most notably potent antifungal action.[1] Their mechanism of action involves binding to D-mannose residues on the surface of fungal cells in a calcium-dependent manner, leading to membrane disruption and cell death.[1]

The aglycone core itself is a key determinant of the molecule's biological activity. Variations in the substitution pattern on this core can significantly influence the compound's efficacy and spectrum of activity. This compound is described as a pradimicin aglycone with α-glucosidase inhibitory activity, suggesting its potential as a lead compound for the development of antidiabetic agents.

The Pradimicin Aglycone Core Structure: Insights from Pradimicin U

Due to the lack of a publicly available structure for the this compound aglycone, this guide will utilize the recently characterized Pradimicin U aglycone as a representative example of this structural class. Pradimicin U is a novel dihydrobenzo[a]naphthacenequinone isolated from Nonomuraea composti.[2]

Chemical Structure of Pradimicin U:

Caption: Chemical structure of Pradimicin U.

Physicochemical Properties

The physicochemical properties of the pradimicin aglycone core are crucial for its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known properties of Pradimicin U.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₈O₁₀ | [2] |

| Molecular Weight | 490.42 g/mol | [2] |

| Appearance | Dark red solid | [2] |

| Solubility | Insoluble in CHCl₃, acetone; sparingly soluble in MeOH | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of natural products. The following tables present the ¹H and ¹³C NMR data for Pradimicin U, which is expected to be very similar to that of the this compound aglycone.

¹H NMR Data of Pradimicin U (in DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 5-OH | 5.75 | d | 5.2 |

| 6-OH | 5.49 | d | 4.8 |

| 5 | 4.95 | m | |

| 6 | 4.78 | m | |

| 4 | 7.02 | s | |

| 7 | 7.32 | s | |

| 10 | 7.82 | d | 8.4 |

| 11 | 7.72 | t | 7.8 |

| 12 | 7.42 | d | 7.2 |

| 1-OH | 13.48 | s | |

| 9-OH | 9.85 | s | |

| 14-OH | 12.85 | s | |

| 2-COOH | - | - | - |

| 3-CH₃ | 2.35 | s | |

| 11-OCH₃ | 3.95 | s |

¹³C NMR Data of Pradimicin U (in DMSO-d₆)

| Position | δ (ppm) | | Position | δ (ppm) | |---|---|---|---| | 1 | 162.1 | | 8a | 114.2 | | 2 | 108.2 | | 9 | 160.5 | | 3 | 148.9 | | 10 | 122.5 | | 4 | 100.2 | | 11 | 135.2 | | 4a | 132.5 | | 12 | 118.8 | | 5 | 68.9 | | 12a | 133.1 | | 6 | 65.8 | | 13 | 186.9 | | 6a | 139.1 | | 13a | 110.1 | | 7 | 107.5 | | 14 | 161.8 | | 8 | 181.5 | | 3-CH₃ | 20.1 | | 11-OCH₃ | 56.5 | | 2-COOH | 170.8 |

Mass Spectrometry Data of Pradimicin U

| Ionization Mode | m/z | Formula |

| HRESIMS | 489.0828 [M-H]⁻ | C₂₆H₁₇O₁₀ |

Experimental Protocols

Isolation of Pradimicin Aglycones

The following is a general protocol for the isolation of pradimicin aglycones from fermentation broth, based on the method described for Pradimicin U.[2]

Caption: General workflow for the isolation of pradimicin aglycones.

Detailed Methodology:

-

Fermentation: Culture the producing microorganism (e.g., Nonomuraea composti) in a suitable production medium.

-

Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the active fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative HPLC: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable gradient of acetonitrile and water.

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HR-ESI-MS).

Synthesis of the Dihydrobenzo[a]naphthacenequinone Core

A general synthetic approach to the pradimicin aglycone core has been described. The key steps involve the construction of the tetracyclic ring system.

Caption: A representative synthetic workflow for the pradimicin aglycone core.

Key Experimental Steps:

-

Diastereoselective Ring-Opening: A biaryl lactone is opened using a chiral nucleophile, such as (R)-valinol, to introduce stereocenters.

-

Stereocontrolled Semi-pinacol Cyclization: The resulting aldehyde acetal undergoes a samarium(II) iodide-mediated semi-pinacol cyclization to form the tetracyclic ABCD ring system.

-

Functional Group Manipulation: Subsequent steps involve the manipulation of functional groups to introduce the desired substitution pattern on the core structure.

α-Glucosidase Inhibition Assay

The following is a representative protocol for determining the α-glucosidase inhibitory activity of a compound, which would be applicable to the this compound aglycone.

Principle: The assay measures the inhibition of the enzyme α-glucosidase, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound aglycone)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the test compound solution at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Biological Activity and Signaling Pathways

The primary biological activity of pradimicins is their antifungal effect, which is mediated by the binding of the sugar moiety to mannans on the fungal cell wall. However, the discovery of α-glucosidase inhibitory activity in the this compound aglycone suggests an alternative or additional mechanism of action and therapeutic potential.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes. The this compound aglycone's ability to inhibit this enzyme warrants further investigation into its potential as an antidiabetic agent.

Pradimicin Biosynthetic Pathway

Understanding the biosynthetic pathway of pradimicins can provide insights into the generation of novel analogues through genetic engineering of the producing organisms. The biosynthesis of the pradimicin aglycone proceeds through a type II polyketide synthase (PKS) pathway.

Caption: Simplified biosynthetic pathway of pradimicins.

Conclusion and Future Directions

The pradimicin aglycone core represents a versatile scaffold with significant therapeutic potential. While the primary focus has been on its antifungal activity, the discovery of α-glucosidase inhibition in the this compound aglycone opens up new avenues for research and development in the field of metabolic diseases.

Future research should focus on:

-

Accessing the original publication on this compound to obtain its definitive structure and biological data.

-

Synthesizing the this compound aglycone and a series of analogues to establish a clear structure-activity relationship for α-glucosidase inhibition.

-

Conducting in-depth mechanistic studies to understand how the pradimicin aglycone interacts with α-glucosidase.

-

Evaluating the in vivo efficacy and safety of promising pradimicin aglycone-based α-glucosidase inhibitors in preclinical models of diabetes.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound aglycone core and its analogues. Despite the current limitations in accessing specific data for this compound, the information presented here, drawn from closely related compounds, highlights the promise of this unique chemical scaffold.

References

Pradimicin Q as an Alpha-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin Q, an aglycone derivative of the pradimicin family of antibiotics, deviates from the canonical mechanism of action associated with its parent compounds. While pradimicins are primarily known for their calcium-dependent binding to D-mannose residues on fungal cell walls, leading to membrane disruption, this compound has been identified as a potent inhibitor of α-glucosidase. This technical guide provides an in-depth analysis of the mechanism of action of this compound as an enzyme inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes. This document is intended to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug discovery.

Introduction: The Dual Mechanism of Pradimicins

The pradimicin family of natural products, produced by the actinomycete Actinomadura hibisca, has garnered significant interest for its broad-spectrum antifungal activity. The primary mechanism of action for most pradimicins involves a unique, lectin-like interaction with the fungal cell wall. In the presence of calcium ions, these molecules bind specifically to D-mannose residues of mannoproteins, forming a ternary complex comprised of pradimicin, Ca2+, and the mannoside. This complex formation is believed to disrupt the integrity of the fungal cell membrane, ultimately leading to cell death.

However, research has unveiled a distinct and specific mechanism for one of its derivatives, this compound. This aglycone exhibits potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. This discovery positions this compound as a molecule of interest not only for its antifungal properties but also as a potential lead compound for the development of therapeutics targeting carbohydrate-processing enzymes.

This compound as an α-Glucosidase Inhibitor: Quantitative Analysis

The inhibitory activity of this compound against various glycosidases was first reported by Sawada et al. in 1993. Their findings demonstrated a marked specificity of this compound for α-glucosidase. The 50% inhibitory concentrations (IC50) from this seminal study are summarized in the table below.

| Enzyme | Source | Substrate | This compound IC50 (µg/ml) |

| α-Glucosidase | Yeast | Maltose | 0.12 |

| α-Glucosidase | Yeast | Sucrose | 0.06 |

| Invertase | Yeast | Sucrose | 0.06 |

| Isomaltase | Yeast | Isomaltose | >100 |

| Trehalase | Yeast | Trehalose | >100 |

| β-Glucosidase | Almond | Cellobiose | >100 |

| α-Amylase | Hog Pancreas | Soluble Starch | >100 |

| β-Amylase | Sweet Potato | Soluble Starch | >100 |

Data sourced from Sawada et al., The Journal of Antibiotics, 1993.

These data clearly indicate that this compound is a highly potent and selective inhibitor of yeast α-glucosidase and invertase, with IC50 values in the sub-microgram per milliliter range. In contrast, it shows negligible inhibitory activity against other related enzymes such as isomaltase, trehalase, β-glucosidase, and amylases.

Mechanism of Action: Direct Enzyme Inhibition

Unlike its parent compounds, the primary antifungal mechanism of this compound is not attributed to cell wall disruption. Instead, its activity is linked to the direct inhibition of α-glucosidase. This enzyme plays a critical role in the breakdown of complex carbohydrates into glucose, which is essential for fungal growth and metabolism. By inhibiting this enzyme, this compound effectively starves the fungal cell of a key energy source.

The precise kinetics of this inhibition (i.e., whether it is competitive, non-competitive, or mixed) have not been extensively detailed in the available literature. Further kinetic studies are required to fully elucidate the molecular interactions between this compound and the active site of α-glucosidase.

Experimental Protocols

The following is a detailed methodology for a typical α-glucosidase inhibition assay, based on the principles described in the original research on this compound and other standard protocols.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (yeast)

-

Substrates: Maltose, Sucrose

-

This compound (test inhibitor)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Glucose oxidase-peroxidase reagent

-

o-Dianisidine

-

Spectrophotometer

Enzyme Inhibition Assay Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare stock solutions of substrates (maltose and sucrose) in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

Prepare a stock solution of acarbose for use as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

α-Glucosidase solution

-

Varying concentrations of this compound or acarbose.

-

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution (maltose or sucrose) to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement of Glucose Production:

-

Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a strong base).

-

Determine the amount of glucose produced using the glucose oxidase-peroxidase method. Add the glucose oxidase-peroxidase reagent and o-dianisidine to each well.

-

Incubate at 37°C for a set time (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of α-glucosidase activity, from the dose-response curve.

-

Visualizations

General Mechanism of Pradimicins

Caption: General mechanism of action for the Pradimicin family of antibiotics.

This compound as an α-Glucosidase Inhibitor

Pradimicin Q: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pradimicin Q and the Pradimicin Class

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone, substituted with a D-amino acid and a hexose sugar. This compound is a specific aglycone member of this family. The primary mechanism of action for pradimicins involves a specific binding interaction with terminal D-mannosides on the fungal cell wall. This interaction, which is dependent on the presence of calcium ions, leads to the formation of a ternary complex (D-mannoside-pradimicin-calcium), ultimately disrupting the fungal cell membrane integrity.[1] This unique mode of action confers a broad spectrum of in vitro antifungal activity against various pathogenic fungi.[1]

While potent, members of the pradimicin family, such as Pradimicin A, have demonstrated limited aqueous solubility.[2] For instance, Pradimicin S, a derivative of Pradimicin A, was specifically developed to be a "highly water-soluble" alternative.[2] Similarly, a new analog, Pradimicin U, was found to be insoluble in chloroform and acetone, and only sparingly soluble in methanol.[3] Given that this compound is an aglycone, it is reasonable to hypothesize that it may also exhibit poor solubility in aqueous media, a critical challenge for drug development.

This technical guide provides a comprehensive overview of the recommended experimental protocols for evaluating the solubility and stability of this compound. Due to the limited publicly available data for this compound specifically, the methodologies presented herein are based on established principles for poorly soluble drug candidates and the known characteristics of the broader pradimicin class.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For poorly soluble compounds like those in the pradimicin class, a thorough understanding of their solubility characteristics in various media is essential for formulation development.

Recommended Experimental Protocols for Solubility Determination

The following protocols outline standard methods for assessing the equilibrium and kinetic solubility of a compound like this compound.

2.1.1 Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent system.

-

Materials:

-

This compound (crystalline solid)

-

A range of aqueous and non-aqueous solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

-

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Express the solubility in units such as mg/mL or µg/mL.

-

2.1.2 Kinetic Solubility (Nephelometry)

This high-throughput method assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock, providing an indication of its kinetic solubility.

-

Materials:

-

This compound stock solution in a highly solubilizing solvent (e.g., DMSO)

-

Aqueous buffer solutions (e.g., PBS at various pH values)

-

Microplate nephelometer

-

Multi-well plates (e.g., 96- or 384-well)

-

Automated liquid handling system (recommended for high throughput)

-

-

Protocol:

-

Prepare a serial dilution of the this compound stock solution.

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add a small volume of the this compound dilutions to the buffer-containing wells.

-

Mix the solutions thoroughly.

-

Measure the light scattering of the samples at various time points using a microplate nephelometer. An increase in light scattering indicates precipitation.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

-

Data Presentation: Solubility of Pradimicin Analogs

While specific data for this compound is not available, the following table summarizes qualitative solubility information for related pradimicin compounds, which can serve as a preliminary reference.

| Pradimicin Analog | Solvent | Solubility | Citation |

| Pradimicin A | Aqueous Media | Limited Solubility (≤50 µM) | [2] |

| Pradimicin S | Water | Highly Soluble | [2] |

| Pradimicin U | Chloroform | Insoluble | [3] |

| Pradimicin U | Acetone | Insoluble | [3] |

| Pradimicin U | Methanol | Sparingly Soluble | [3] |

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is vital for determining storage conditions, re-test periods, and shelf-life.

Recommended Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines for stability testing and are designed to identify potential degradation pathways and establish a stability-indicating analytical method.

3.1.1 Forced Degradation Studies

Forced degradation (or stress testing) is conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with a suitable acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of this compound with a suitable base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution and solid sample of this compound to light according to ICH Q1B guidelines.

-

-

Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the samples to the stress conditions outlined above for various durations.

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples using a stability-indicating analytical method (see section 3.1.2).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

-

3.1.2 Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

-

Instrumentation and Columns:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

A C18 reversed-phase column is a common starting point.

-

-

Method Development:

-

Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation between the parent this compound peak and any degradation product peaks observed in the forced degradation samples.

-

Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of this compound and its degradation products.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

-

Data Presentation: General Stability Testing Conditions

The following table outlines the general storage conditions for long-term and accelerated stability testing as per ICH guidelines, which would be applicable to this compound.

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Visualizations

Mechanism of Action of Pradimicins

The following diagram illustrates the proposed mechanism of action for the pradimicin class of antifungals.

Caption: Proposed mechanism of action for pradimicin antifungal activity.

Experimental Workflow for Solubility Studies

This diagram outlines the key steps in determining the equilibrium and kinetic solubility of this compound.

Caption: Workflow for equilibrium and kinetic solubility determination.

Logical Flow of a Stability-Indicating Method Development

This diagram illustrates the logical progression for developing a stability-indicating analytical method for this compound.

Caption: Logical flow for developing a stability-indicating assay.

Conclusion

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicin S, a Highly Soluble Nonpeptidic Small-Size Carbohydrate-Binding Antibiotic, Is an Anti-HIV Drug Lead for both Microbicidal and Systemic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pradimicin U, a promising antimicrobial agent isolated from a newly found Nonomuraea composti sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Pradimicins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of polyketide antibiotics known for their potent antifungal activity. Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell surface in a calcium-dependent manner, has made them a subject of significant interest in the development of new antifungal agents.[1] This technical guide provides an in-depth overview of the spectroscopic and spectrometric analysis of Pradimicins, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data for Pradimicin Q is not publicly available, this guide outlines the general methodologies and expected spectral characteristics based on the analysis of other Pradimicin family members.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a crucial technique for the characterization of Pradimicins, providing accurate mass measurements to determine their elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the structure and fragmentation pathways of these molecules.

Data Presentation

While specific high-resolution mass spectrometry data for this compound could not be located in the available literature, Table 1 outlines the expected ions and common fragmentation patterns for Pradimicin analogues based on their core structure.

Table 1: Anticipated HR-ESI-MS Data for a Typical Pradimicin Analogue

| Ion Type | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | Varies | Precursor ion |

| [M+Na]⁺ | Varies | Sodium adduct |

| [M-Sugar+H]⁺ | Varies | Loss of the sugar moiety |

| [M-Amino Acid+H]⁺ | Varies | Loss of the amino acid residue |

| Other fragment ions | Varies | Cleavage of the polyketide backbone |

Experimental Protocols

The following is a general protocol for the analysis of Pradimicins using LC-ESI-MS.

Sample Preparation

-

Dissolution: Dissolve the purified Pradimicin sample in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent to a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often matching the initial mobile phase of the LC gradient.

-

Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for Pradimicins.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

-

Scan Range: A typical scan range would be m/z 100-2000.

-

MS/MS Analysis: For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID) with varying collision energies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of Pradimicins, providing detailed information about the carbon and proton framework of the molecule. Both ¹H and ¹³C NMR are critical for these studies.

Data Presentation

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature. However, Tables 2 and 3 provide typical chemical shift ranges for the key functional groups and structural motifs found in Pradimicin analogues.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Pradimicin Analogues

| Functional Group / Proton Environment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.0 - 8.5 |

| Olefinic Protons | 5.0 - 6.5 |

| Protons on carbons adjacent to oxygen (e.g., sugars, ethers) | 3.5 - 5.5 |

| Aliphatic Protons | 1.0 - 3.0 |

| Methyl Protons | 0.8 - 1.5 |

| Amine Protons | Variable (dependent on solvent and concentration) |

| Hydroxyl Protons | Variable (dependent on solvent and concentration) |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Pradimicin Analogues

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl Carbons (Ketones, Esters, Amides) | 160 - 210 |

| Aromatic and Olefinic Carbons | 100 - 160 |

| Carbons bonded to Oxygen (e.g., sugars, ethers) | 50 - 90 |

| Aliphatic Carbons | 10 - 50 |

Experimental Protocols

The following is a general protocol for acquiring NMR spectra of Pradimicins.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the purified Pradimicin sample.

-

Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte resonances.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zgpr).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally used.

-

Acquisition Time: Typically 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is common.

-

-

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mechanism of Action and Experimental Workflow

The antifungal activity of Pradimicins is initiated by their interaction with the fungal cell wall. This process can be visualized as a signaling pathway, and the experimental workflow for its analysis follows a structured approach.

Pradimicin Mechanism of Action

Caption: Mechanism of action of Pradimicin.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for Pradimicin Q Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Pradimicin Q, a bioactive aglycone belonging to the pradimicin family of antibiotics. The protocols outlined below are based on established synthetic methodologies for pradimicin analogues and serve as a guide for the chemical synthesis and modification of this compound for research and drug development purposes.

Introduction to this compound

This compound is a naturally occurring aglycone of the pradimicin class of antibiotics, which are known for their broad-spectrum antifungal activity.[1] Unlike other members of the pradimicin family, which are typically glycosylated, this compound is an aglycone that has demonstrated notable α-glucosidase inhibitory activity.[1] The core structure of pradimicins consists of a dihydrobenzo[a]naphthacenequinone skeleton. The unique biological activity of this compound makes it an interesting target for chemical synthesis and derivatization to explore its therapeutic potential further.

The antifungal mechanism of action for the broader pradimicin family involves a unique interaction with the fungal cell wall. Pradimicins bind to D-mannose residues on the cell surface in a calcium-dependent manner, forming a ternary complex.[2][3][4][5] This complex disrupts the integrity of the fungal cell membrane, leading to cell death.[2][4][5]

Total Synthesis of this compound Aglycone

While a dedicated total synthesis of this compound has not been extensively published, a general and effective strategy for the synthesis of the pradimicin aglycone, pradimicinone, has been established and can be adapted for this compound.[4][6] The following protocol is a composite methodology based on these established routes.

Experimental Workflow for this compound Aglycone Synthesis

The synthesis of the this compound aglycone can be conceptually divided into the formation of the tetracyclic core and subsequent functional group manipulations.

References

- 1. This compound, a new pradimicin aglycone, with alpha-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General synthesis route to benanomicin-pradimicin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Pradimicin Q Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of polyketide antibiotics known for their antifungal properties.[1] Emerging research has also highlighted their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2][3] This application note provides a detailed overview of cell-based assays to evaluate the cytotoxicity of Pradimicin Q and its analogs. While specific cytotoxic data for this compound is not yet widely available in published literature, the protocols outlined herein are based on established methods for assessing the cytotoxicity of other Pradimicin derivatives, such as Pradimicin-IRD and Pradimicin U.[3]

The primary mechanism of action for some Pradimicin derivatives involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2] Therefore, this document details protocols for assessing cell viability, apoptosis, and cell cycle progression to provide a comprehensive framework for characterizing the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of Pradimicin Analogs

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Pradimicin-IRD and Pradimicin U against various human cancer cell lines. This data serves as a reference for the expected potency of Pradimicin-class compounds and can guide dose-range finding studies for this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pradimicin-IRD | HCT-116 | Colon Carcinoma | 0.8 | |

| Pradimicin-IRD | MM 200 | Melanoma | 2.7 | |

| Pradimicin U | NCI-H187 | Lung Cancer | 5.69 (µg/mL) | [3] |

| Pradimicin U | MCF-7 | Breast Cancer | 52.49 (µg/mL) | [3] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[5]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 6. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for the Quantification of Pradimicin Q

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Pradimicin Q using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical principles for the Pradimicin family of compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a member of the pradimicin family of antibiotics, which are known for their antifungal and antiviral activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. This document outlines recommended starting conditions for HPLC and LC-MS analysis, sample preparation procedures, and typical validation parameters.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the quantification of antibiotics. For this compound, a reversed-phase HPLC method is recommended, utilizing a C18 column to separate the analyte from potential impurities and matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies or when low detection limits are required. An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of specificity for quantitative analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) cleanup is recommended for the extraction of pradimicins from complex matrices such as fermentation broth or biological fluids.[1] An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is a suitable choice for this purpose.[1]

Protocol:

-

Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

-

Loading: Load 1 mL of the sample (e.g., fermentation broth supernatant, pre-treated plasma) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

-

Elution: Elute the this compound from the cartridge with 3 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS analysis.

HPLC Method Protocol

This protocol provides a starting point for the development of a quantitative HPLC-UV method.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detection | UV at 280 nm |

Note: The gradient and mobile phase composition may require optimization for optimal separation of this compound from other pradimicin analogs or impurities.

LC-MS/MS Method Protocol

This protocol is designed for the sensitive and selective quantification of this compound.

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined (Precursor ion [M+H]⁺ -> Product ion) |

| Collision Energy | To be determined |

Note on MRM Transition: The exact mass-to-charge ratio (m/z) for the precursor and product ions of this compound needs to be determined by infusing a pure standard into the mass spectrometer. As a starting point, based on Pradimicin A (Molecular Weight: 840.78), the precursor ion [M+H]⁺ for this compound is expected to be in a similar m/z range.

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data and acceptance criteria for a validated analytical method. These values should be established experimentally for this compound.

| Parameter | Typical Acceptance Criteria | HPLC-UV | LC-MS/MS |

| Linearity (r²) | ≥ 0.995 | To be determined | To be determined |

| Range (µg/mL) | Dependent on application | To be determined | To be determined |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | To be determined | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | To be determined | To be determined |

| Accuracy (% Recovery) | 80 - 120% | To be determined | To be determined |

| Precision (% RSD) | ≤ 15% | To be determined | To be determined |

| Specificity | No interference at the retention time of the analyte | To be determined | To be determined |

Visualizations

Caption: General workflow for the quantification of this compound.

References

Developing a Research Protocol for Pradimicin Q Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for developing a research protocol focused on Pradimicin Q, a member of the pradimicin family of antifungal agents. Pradimicins are known for their novel mechanism of action, which involves binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to disruption of the cell membrane.[1] this compound, specifically, is a pradimicin aglycone that has also been identified as an inhibitor of α-glucosidase. This protocol outlines key experiments to characterize its antifungal activity, mechanism of action, and potential therapeutic applications.

Data Presentation: Quantitative Analysis of Pradimicin Activity

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include data for closely related pradimicin derivatives, such as BMS-181184 and Pradimicin A, to provide a comparative reference for expected activity.

Table 1: In Vitro Antifungal Activity of Pradimicin Derivatives

| Fungal Species | Pradimicin Derivative | MIC Range (µg/mL) | Reference |

| Candida spp. | BMS-181184 | ≤8 (for 97% of strains) | [2] |

| Cryptococcus neoformans | BMS-181184 | ≤8 | [2] |

| Aspergillus fumigatus | BMS-181184 | ≤8 | [2] |

| Aspergillus niger | BMS-181184 | ≥16 | [2] |

| Aspergillus flavus | BMS-181184 | ≥16 | [2] |

| Fusarium spp. | BMS-181184 | ≥16 | [2] |

Table 2: In Vivo Efficacy and Toxicity of Pradimicin A

| Parameter | Value | Animal Model | Reference |

| LD50 (intravenous) | 120 mg/kg | Mice | [1] |

| LD50 (intramuscular) | >400 mg/kg | Mice | [1] |

Table 3: α-Glucosidase Inhibitory Activity

| Compound | IC50 | Notes |

| This compound | Data not available | Identified as an α-glucosidase inhibitor. |

| Acarbose (Standard) | Variable | A common reference inhibitor. |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for spectrophotometric reading)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

-

Inoculum Preparation:

-

For yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

For molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL and then dilute in RPMI-1640 to a final inoculum of 0.4-5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the drug-free growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of this compound in treating a systemic fungal infection.

Materials:

-

This compound

-

Candida albicans strain

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or Swiss Webster)

-

Sterile saline or PBS

-

Apparatus for intravenous injection

-

Housing and care facilities for animals compliant with institutional guidelines

Procedure:

-

Inoculum Preparation: Culture C. albicans in a suitable broth medium (e.g., YPD) overnight at 30°C with shaking. Harvest the cells by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10^6 CFU/mL).

-

Infection: Inject a standardized dose of the C. albicans suspension (e.g., 0.1 mL of 1 x 10^6 CFU/mL) into the lateral tail vein of the mice.

-

Treatment:

-

Administer this compound at various doses via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

-

Initiate treatment at a specified time post-infection (e.g., 2 hours).

-

Include a vehicle control group and a positive control group (treated with a known antifungal like fluconazole or amphotericin B).

-

-

Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality for a predetermined period (e.g., 14-21 days).

-

Endpoint Analysis:

-

Survival: Record the number of surviving mice in each group daily.

-

Fungal Burden: At the end of the study or at predetermined time points, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, spleen, liver), homogenize the tissues in sterile saline, and plate serial dilutions onto SDA to determine the fungal burden (CFU/gram of tissue).

-

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against α-glucosidase.

Materials:

-

This compound

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions in phosphate buffer.

-

Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add a small volume of the this compound solution (or buffer for control) and the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

Stopping the Reaction and Measurement: Stop the reaction by adding the sodium carbonate solution. The p-nitrophenol produced will develop a yellow color. Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Experimental Workflow for In Vitro Antifungal Susceptibility

Logical Relationship of this compound's Dual Activity

References

Application Notes and Protocols: Pradimicin for Studying Carbohydrate-Mediated Biological Processes

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specific compound "Pradimicin Q" is not prominently described in the available scientific literature. This document will focus on the well-characterized members of the pradimicin (PRM) family, such as Pradimicin A (PRM-A) and Pradimicin S (PRM-S), whose mechanisms and applications are extensively documented. The principles and protocols described herein are expected to be broadly applicable to other members of the pradimicin class.

Introduction

Pradimicins are a class of non-peptidic, low-molecular-weight carbohydrate-binding agents (CBAs) originally isolated from Actinomadura hibisca.[1][2] They are distinguished by their unique ability to specifically bind to D-mannose and related high-mannose glycans in a calcium-dependent manner.[3][4] This property makes them invaluable tools for investigating the vast array of biological processes mediated by carbohydrate recognition, from pathogen entry to cellular signaling.[5][6]

Unlike protein-based lectins, pradimicins are small molecules, which can offer advantages in terms of stability, synthesis, and reduced immunogenicity.[5] Their mechanism of action typically involves binding to mannose residues on the surface glycoproteins of viruses, fungi, and parasites, thereby interfering with their pathogenic functions.[1][2][4] These application notes provide an overview of the mechanism, quantitative data on biological activities, and detailed protocols for utilizing pradimicins in research.

Mechanism of Action: Calcium-Dependent Mannose Binding

The core mechanism of pradimicins involves the formation of a ternary complex with calcium ions (Ca²⁺) and D-mannose.[3][4] Two pradimicin molecules first coordinate with a single Ca²⁺ ion. This [PRM₂/Ca²⁺] complex then creates a high-affinity binding pocket that recognizes and binds two D-mannose molecules, often the terminal residues of oligosaccharides found on glycoproteins.[3] This binding event is the foundation of pradimicin's biological activity, leading to the inhibition of viral entry, disruption of fungal cell wall integrity, or lysis of parasites.[1][2][4]

Applications in Biological Research

Antiviral Research (e.g., HIV, Influenza)

Pradimicins are potent inhibitors of enveloped viruses that feature heavily glycosylated envelope proteins, such as HIV and influenza virus.[1][7] PRM-A, for example, acts as a true virus entry inhibitor by binding to the high-mannose glycans on the HIV-1 gp120 envelope glycoprotein.[1] This interaction prevents the virus from attaching to and entering host cells. Time-of-addition studies have confirmed that its activity is most potent at the earliest stages of viral infection.[1][8]

Antifungal Research (e.g., Candida, Aspergillus)

The foundational application of pradimicins is in mycology. They exhibit broad-spectrum antifungal activity by targeting D-mannosides present in the cell walls of pathogenic fungi like Candida albicans and Aspergillus fumigatus.[4][7] The formation of the ternary complex on the cell surface is believed to disrupt the integrity of the fungal cell membrane, leading to cell death.[4]

Antiparasitic Research (e.g., Trypanosoma brucei)

Recent studies have highlighted the efficacy of pradimicins against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[2] Pradimicins bind to the N-glycans of the variant surface glycoproteins (VSGs) that form a dense coat on the parasite's surface. This interaction induces rapid cell lysis by perturbing endocytosis and cytokinesis, presenting a novel therapeutic strategy.[2]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various pradimicin analogues against different pathogens and cell lines.

Table 1: Antiviral Activity of Pradimicins

| Pradimicin Analogue | Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pradimicin A | HIV-1 (IIIB) | CEM | EC₅₀ | 0.43 µg/mL | [1] |

| Pradimicin A | HIV-1 (IIIB) | C8166 | EC₅₀ | 0.24 µg/mL | [1] |

| Pradimicin A | Influenza A | MDCK | IC₅₀ | 6.8 µg/mL |[7] |

Table 2: Antifungal & Antiparasitic Activity of Pradimicins

| Pradimicin Analogue | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pradimicin A | Candida albicans | MIC | 0.78 - 6.25 µg/mL | [7] |

| BMS-181184 | Aspergillus fumigatus | MIC | 1 - 4 µg/mL | [4] |

| Pradimicin S | Trypanosoma b. rhodesiense | IC₅₀ | 0.007 µg/mL | [2] |

| Pradimicin U | Plasmodium falciparum K1 | IC₅₀ | 3.65 µg/mL | [9] |

| Pradimicin U | Mycobacterium tuberculosis H37Ra | MIC | 25.0 µg/mL |[9] |

Table 3: Antibacterial and Cytotoxic Activity of Pradimicin U

| Pradimicin Analogue | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pradimicin U | Staphylococcus aureus ATCC 29213 | MIC | 1.56 µg/mL | [9][10] |

| Pradimicin U | Bacillus cereus ATCC 11778 | MIC | 6.25 µg/mL | [9][10] |

| Pradimicin U | Human Small Cell Lung Cancer (NCI-H187) | IC₅₀ | 5.69 µg/mL | [9][10] |

| Pradimicin U | Human Breast Cancer (MCF-7) | IC₅₀ | 52.49 µg/mL | [9][10] |

| Pradimicin U | Vero Cells (Normal Kidney) | IC₅₀ | 21.84 µg/mL |[9][10] |

Experimental Protocols

Protocol: Antiviral Plaque Reduction Assay

This protocol is used to determine the concentration of a pradimicin compound required to inhibit viral replication by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero or MDCK cells) into 6-well or 12-well plates at a density that will yield a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a stock solution of the Pradimicin compound in a suitable solvent (e.g., DMSO), and then create a series of two-fold serial dilutions in serum-free culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

-

Infection: Remove the culture medium from the confluent cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units, PFU) that has been pre-incubated with the various concentrations of the pradimicin compound for 1 hour at 37°C. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid overlay medium (e.g., 2X medium mixed with 1.2% agar) containing the corresponding concentrations of the pradimicin compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are clearly visible in the virus control wells.

-

Quantification: Fix the cells with a formalin solution and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Plaques in Virus Control - Plaques in Test) / Plaques in Virus Control] * 100. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.[11]

Protocol: Antifungal Broth Microdilution Susceptibility Assay (CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pradimicin compound against a fungal strain.

Methodology:

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI (Clinical & Laboratory Standards Institute) guidelines, typically adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pradimicin compound in RPMI-1640 medium. A typical concentration range might be 0.03 to 16 µg/mL.

-

Inoculation: Add the standardized fungal inoculum to each well containing the pradimicin dilutions. Include a "growth control" well (inoculum, no compound) and a "sterility control" well (medium, no inoculum).

-

Calcium Supplementation: As pradimicin activity is calcium-dependent, ensure the RPMI medium is supplemented with a physiological concentration of Ca²⁺ (e.g., final concentration of 50 mg/L).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the pradimicin compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the growth control well, as determined by visual inspection or by reading the optical density at 530 nm.[12]

References

- 1. Pradimicin A, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate-Binding Non-Peptidic Pradimicins for the Treatment of Acute Sleeping Sickness in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pradimicin, a mannose-binding antibiotic, induced carbohydrate-mediated apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pradimicin U, a promising antimicrobial agent isolated from a newly found Nonomuraea composti sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Pradimicin Q Production from Actinomadura Fermentation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving Pradimicin Q yield from Actinomadura fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the production process.

Troubleshooting Guide

This guide addresses specific issues that may arise during Actinomadura fermentation for this compound production.

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No this compound Production | - Inappropriate media composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Strain degradation or mutation. | - Media Optimization: Systematically evaluate different carbon and nitrogen sources. Studies suggest glycerol can be a favorable carbon source.[1] Consider supplementing with ferrous sulfate (0.1-0.4%), which has been shown to improve the production of related pradimicins.[2]- Parameter Optimization: Fermentation for antibiotic production by actinomycetes is often optimal at a neutral initial pH (around 7.0) and a temperature of 28-30°C.[3][4] Ensure adequate aeration through appropriate shaking speed (e.g., 180-250 rpm) and flask volume.[1][4]- Strain Viability: Re-streak the culture from a frozen stock to ensure the viability and productivity of the Actinomadura strain. |

| Poor Mycelial Growth | - Nutrient-poor medium.- Incorrect pH of the medium.- Presence of inhibitory substances. | - Media Enrichment: Ensure the medium contains essential nutrients. Standard media for Actinomadura include ISP 2.[1]- pH Adjustment: Check and adjust the initial pH of the culture medium to the optimal range of 7.0-7.4.[1]- Culture Purity: Verify the purity of the culture to rule out contamination. |

| Foaming in the Fermentor | - High concentration of proteins or other macromolecules in the medium.- Vigorous agitation. | - Antifoam Agents: Add sterile antifoam agents to the culture medium as needed.- Agitation Speed: Reduce the agitation speed if it is excessively high, but ensure it remains sufficient for proper aeration. |

| Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions. | - Standardized Inoculum: Implement a standardized protocol for inoculum preparation, including age and volume.- Quality Control: Ensure consistent quality and composition of media components for each batch.- Parameter Monitoring: Closely monitor and control key fermentation parameters (pH, temperature, dissolved oxygen) throughout the process. |

| Product Degradation | - Unstable pH during fermentation.- Presence of degradative enzymes. | - pH Control: Maintain a stable pH throughout the fermentation, as significant shifts can lead to product degradation.- Harvest Time: Optimize the harvest time to collect the product at its peak concentration before significant degradation occurs. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended media components for initial this compound production?

A production medium for a related antibiotic from Actinomadura sp. includes 2% glycerol, 1.5% soybean meal, 0.0025% K₂HPO₄, 0.1125% KH₂PO₄, and 0.0005% CoCl₂·6H₂O.[5] For initial growth, ISP 2 medium is commonly used for Actinomadura hibisca.[1]

Q2: How can I genetically engineer Actinomadura to improve this compound yield?

Metabolic engineering has shown significant promise. Overexpression of genes such as acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and regulatory genes like metK1-sp and afsR-sp from Streptomyces peuticus in Actinomadura hibisca has resulted in substantial increases in pradimicin production.[3][6] These genes can be introduced into Actinomadura via conjugation using an integration vector like pSET152 under the control of a strong promoter such as ermE*.[3][6]

Q3: What is precursor-directed biosynthesis and how can it be applied to this compound?

Precursor-directed biosynthesis involves feeding structural analogs of biosynthetic intermediates to the fermentation culture to produce novel derivatives.[7] For this compound, a polyketide, feeding precursors that can be incorporated into the polyketide backbone could enhance yield or produce novel analogs. For instance, feeding methyl oleate and acetate has been shown to increase pradimicin production by increasing the acetyl-CoA pool.[6][8]

Q4: Are there any high-yield mutants of Actinomadura available?

High-producing mutants of Actinomadura verrucosospora subsp. neohibisca have been generated through mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and/or UV treatment.[5] This suggests that random mutagenesis followed by screening can be an effective strategy for strain improvement.

Q5: What is the typical duration of an Actinomadura fermentation for this compound production?

The optimal fermentation time can vary, but studies on related antibiotic production in Actinomadura show incubation periods ranging from 4 to 14 days to achieve maximum yield.[4][5]

Quantitative Data on Yield Improvement

The following table summarizes the reported improvements in pradimicin yield using various optimization strategies.

| Strategy | Strain | Modification | Yield Improvement (Fold Increase) | Reference |

| Metabolic Engineering | Actinomadura hibisca | Overexpression of ACCase | 3.0 | [3][6] |

| Actinomadura hibisca | Overexpression of metK1-sp | 2.1 | [3][6] | |

| Actinomadura hibisca | Overexpression of afsR-sp | 2.8 | [3][6] | |

| Actinomadura hibisca | Co-expression of metK1-sp and afsR-sp | 3.4 | [3][6] | |

| Actinomadura hibisca | Co-expression of ACCase, metK1-sp, and afsR-sp | 4.5 | [3][6] | |

| Precursor Feeding | Wild-type A. hibisca | Methyl oleate | 2.2 | [3][6] |

| Wild-type A. hibisca | Acetate | 1.12 | [3][6] | |

| Engineered A. hibisca (ACCase overexpression) | Methyl oleate | 4.12 | [3][6] | |

| Engineered A. hibisca (ACCase overexpression) | Acetate | 3.8 | [3][6] | |

| Engineered A. hibisca (ACCase, metK1-sp, afsR-sp co-expression) | Methyl oleate | 5.98 | [3][6] | |

| Engineered A. hibisca (ACCase, metK1-sp, afsR-sp co-expression) | Acetate | 5.38 | [3][6] |

Experimental Protocols

Protocol 1: General Fermentation of Actinomadura hibisca for Pradimicin Production

-

Inoculum Preparation:

-

Streak a stock culture of Actinomadura hibisca on an ISP 2 agar plate and incubate at 28°C for 7-10 days until good sporulation is observed.

-

Inoculate a loopful of spores into a 500 mL flask containing 100 mL of seed medium (e.g., 0.5% glucose, 2% soluble starch, 0.2% yeast extract, 0.3% NZ-case, 0.5% fish meal extract, 0.3% CaCO₃, pH 7.0).[5]

-

Incubate the seed culture on a rotary shaker at 200-250 rpm at 28-32°C for 5 days.[5]

-

-

Production Fermentation:

-

Extraction and Analysis:

-

Acidify the fermentation broth to pH 2.0 with HCl and centrifuge to separate the mycelia.

-

Extract the pradimicins from the mycelial cake and supernatant using appropriate solvents (e.g., acetone, ethyl acetate).

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) for quantification of this compound.

-

Protocol 2: Protoplast Transformation of Actinomadura

This protocol is a general guideline and may require optimization for specific Actinomadura strains.

-

Mycelium Preparation:

-

Grow Actinomadura in a suitable liquid medium (e.g., YEME with 0.5% glycine) to the late exponential phase.

-

Harvest the mycelium by centrifugation and wash it with a sucrose solution (e.g., 10.3%).

-

-

Protoplast Formation:

-

Resuspend the mycelial pellet in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

-

Gently pipette the suspension to aid in protoplast release.

-

Filter the suspension through cotton wool to remove mycelial debris.

-

-

Transformation:

-

Pellet the protoplasts by centrifugation and resuspend them in P buffer.

-

Mix the protoplasts with the plasmid DNA and polyethylene glycol (PEG) solution to induce transformation.

-

Plate the transformation mixture on a regeneration medium and incubate until colonies appear.

-

-

Selection:

-

Select for transformants based on antibiotic resistance conferred by the plasmid.

-

Visualizations

Caption: Workflow for this compound yield improvement.

Caption: Key factors influencing this compound biosynthesis.

References

- 1. Actinomadura hibisca SA 26015, P157-2 | Type strain | DSM 44148, ATCC 53557, IFO 15177, NBRC 15177, NCIMB 13253, JCM 9627, HUT 6599, IMSNU 22185 | BacDiveID:16979 [bacdive.dsmz.de]

- 2. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]

- 3. Enhancement of pradimicin production in Actinomadura hibisca P157-2 by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actinomadura Species: Laboratory Maintenance and Ribosome Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0525588A2 - Production of pradimicin antibiotics by actinomadura strain - Google Patents [patents.google.com]

- 6. iiari.org [iiari.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Chemical Synthesis of Pradimicin Q